N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide
Description
N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide is a synthetic organic compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a difluorocyclohexyl group, a pyrazolylmethyl group, and a morpholine carboxamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Properties
IUPAC Name |
N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22F2N4O2/c16-15(17)4-1-3-12(9-15)19-14(22)20-7-8-23-13(10-20)11-21-6-2-5-18-21/h2,5-6,12-13H,1,3-4,7-11H2,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPZSBIDXQYXTJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)(F)F)NC(=O)N2CCOC(C2)CN3C=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide typically involves multiple steps:
Formation of the difluorocyclohexyl intermediate: This can be achieved through the fluorination of cyclohexane derivatives using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Synthesis of the pyrazolylmethyl intermediate: This step involves the alkylation of pyrazole with appropriate alkyl halides or alcohols.
Coupling of intermediates: The difluorocyclohexyl and pyrazolylmethyl intermediates are then coupled with morpholine-4-carboxamide under conditions such as base catalysis or using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Employing reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: mCPBA in dichloromethane (DCM) at room temperature.
Reduction: NaBH4 in methanol at 0°C.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K2CO3) in acetonitrile.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a difluorocyclohexyl ketone, while reduction could produce a difluorocyclohexyl alcohol.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its effects on biological systems, such as enzyme inhibition or receptor binding.
Medicine: Potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The difluorocyclohexyl group might enhance binding affinity through hydrophobic interactions, while the pyrazolylmethyl group could participate in hydrogen bonding or π-π stacking interactions.
Comparison with Similar Compounds
Similar Compounds
N-(3,3-difluorocyclohexyl)-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide: can be compared with other morpholine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities or chemical reactivity compared to other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
